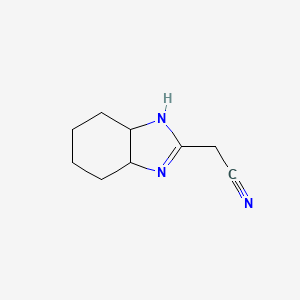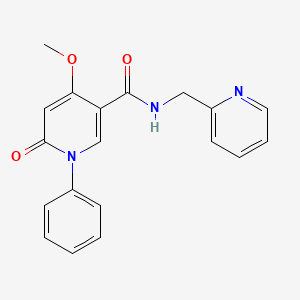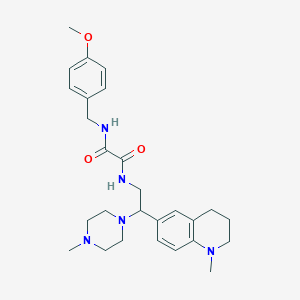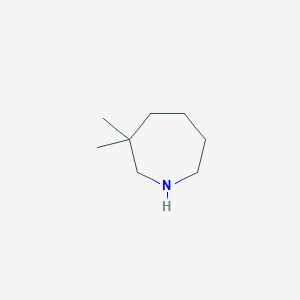
3,3-Dimethylazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethylazepane is a chemical compound with the molecular formula C8H17N . It has a molecular weight of 127.23 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17N/c1-8(2)5-3-4-6-9-7-8/h9H,3-7H2,1-2H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.科学的研究の応用
Green Chemistry and Undergraduate Education
- Ionic Liquids as Solvents and Catalysts : A study by Verdía, Santamarta, and Tojo (2017) showcased the use of ionic liquids in undergraduate organic chemistry projects. This innovative approach in green chemistry extends to the preparation of compounds like 3-(methoxycarbonyl)coumarin, demonstrating the practical applications of 3,3-Dimethylazepane derivatives in a greener and more sustainable chemical synthesis process (Verdía, Santamarta, & Tojo, 2017).
Synthesis of Bioactive Molecules
- Diastereoselective Synthesis : Jin, Sun, Zhou, and Zhao (2016) developed a method for synthesizing 3,3-dimethylazetidines, a bioactive molecule structurally related to this compound. Their research provided a new strategy for synthesizing these important compounds and showed the potential of extending the application of γ-prenylated amine synthons in organic synthesis (Jin, Sun, Zhou, & Zhao, 2016).
Organic Semiconductor Research
- Reactivity with Organic Semiconductor Molecules : A study by Jhulki et al. (2021) explored the reactivity of a dihydrobenzoimidazole compound, structurally similar to this compound, with various organic semiconductor molecules. This research provided insights into the dopant selection and use in the field of organic electronics (Jhulki et al., 2021).
Photogeneration of Hydrogen from Water
- Platinum(II) Complexes in Hydrogen Production : Du, Knowles, and Eisenberg (2008) investigated a system involving a Platinum(II) complex for the photogeneration of hydrogen from water. This research highlights the potential of using this compound derivatives in renewable energy applications, particularly in hydrogen production (Du, Knowles, & Eisenberg, 2008).
Catalysis and Reaction Mechanism Studies
- Rhodium-Catalyzed Reactions : Research on reactions catalyzed by Rh porphyrins, which included the use of this compound derivatives, was conducted by Gorin et al. (2013). They studied how interfacial electric fields affect the reaction, providing valuable insights into reaction mechanisms and catalysis (Gorin et al., 2013).
Corrosion Inhibition in Industrial Applications
- Protection of Mild Steel in HCl : Chafiq et al. (2020) studied the inhibition properties of spirocyclopropane derivatives, which are structurally related to this compound, for protecting mild steel in acidic solutions. This research is significant for understanding the applications of these compounds in industrial corrosion inhibition (Chafiq et al., 2020).
Desulfurization in Fuel Processing
- Metal Oxides in Oxidative Desulfurization : Bakar, Ali, Kadir, and Mokhtar (2012) explored the use of metal oxides in oxidative desulfurization, relevant to compounds like this compound in fuel processing technology. Their work contributes to the understanding of sulfur removal in fuels, enhancing the efficiency of fuel processing (Bakar, Ali, Kadir, & Mokhtar, 2012).
Educational Impact in Chemistry
- Physical Chemistry Experiment Teaching : He, Shi, and Ma (2006) discussed the application of experiments in physical chemistry teaching, involving the preparation and characterization of metal oxides. This highlights the educational importance of understanding compounds like this compound in a classroom setting (He, Shi, & Ma, 2006).
Safety and Hazards
The safety information for 3,3-Dimethylazepane indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
特性
IUPAC Name |
3,3-dimethylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(2)5-3-4-6-9-7-8/h9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJWZDIFFOGAJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCNC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
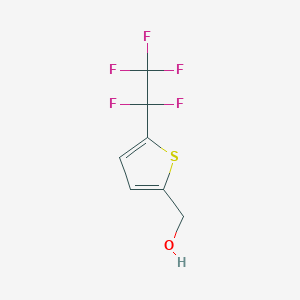
![3-(2,6-dichlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2723010.png)
![4-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2723011.png)
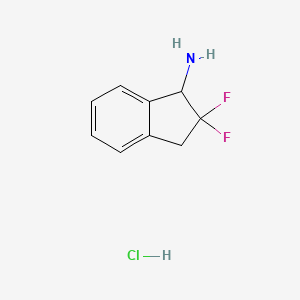
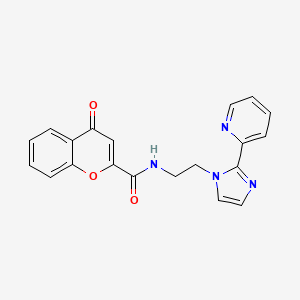

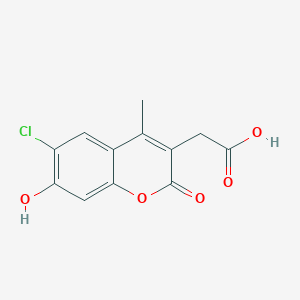
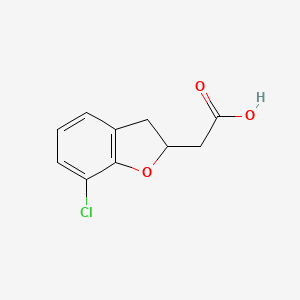

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2723024.png)
![2-cyclopropyl-5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2723027.png)
